molecular formula C13H7FN2O2 B1457941 2-Fluoro-4-(3-nitrophenyl)benzonitrile CAS No. 1393441-74-1

2-Fluoro-4-(3-nitrophenyl)benzonitrile

Cat. No.: B1457941
CAS No.: 1393441-74-1
M. Wt: 242.2 g/mol
InChI Key: NVTRRCMVIIVEIE-UHFFFAOYSA-N
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Description

2-Fluoro-4-(3-nitrophenyl)benzonitrile (CAS No. 1393441-74-1) is a fluorinated aromatic nitrile compound with the molecular formula C₁₃H₇FN₂O₂ and a molecular weight of 242.21 g/mol . It features a benzonitrile core substituted with a fluorine atom at the 2-position and a 3-nitrophenyl group at the 4-position. The nitro group (-NO₂) is a strong electron-withdrawing moiety, while the fluorine atom and nitrile (-CN) group further modulate electronic properties. This compound is categorized as a high-purity (≥95%) intermediate in medicinal chemistry and combinatorial synthesis, with applications in pharmaceutical development .

Properties

IUPAC Name

2-fluoro-4-(3-nitrophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FN2O2/c14-13-7-10(4-5-11(13)8-15)9-2-1-3-12(6-9)16(17)18/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTRRCMVIIVEIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=C(C=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

The strong electron-withdrawing nitro group in similar compounds makes the adjacent fluoro group highly reactive towards nucleophilic reagents. This suggests that 2-Fluoro-4-(3-nitrophenyl)benzonitrile may also interact with its targets through nucleophilic substitution reactions.

Biochemical Pathways

It’s known that similar compounds can undergo thermochemical reactions, which could potentially affect various biochemical pathways.

Biological Activity

2-Fluoro-4-(3-nitrophenyl)benzonitrile, with the molecular formula C13H7FN2O2, is a fluorinated aromatic compound characterized by the presence of a cyano group and a nitro group. The structure consists of two benzene rings linked by a single bond, where one ring features a fluorine atom and the cyano group, while the other contains a nitro group. This unique combination of functional groups suggests potential biological activities, although specific data on its biological effects remain limited.

Chemical Structure

PropertyValue
Molecular FormulaC13H7FN2O2
Molecular Weight244.20 g/mol
StructureStructure

General Insights

While there is no established mechanism of action for this compound, compounds with similar structural features have exhibited various biological effects. The presence of multiple functional groups in this compound may facilitate interactions with biological systems, potentially leading to diverse pharmacological activities.

Related Compounds and Their Activities

Research on structurally analogous compounds provides insight into the potential biological activities of this compound:

  • Antimicrobial Activity : Several fluorinated benzonitriles have shown antimicrobial properties, suggesting that this compound may also possess similar effects .
  • Antioxidant Properties : Compounds with nitro and cyano groups have been studied for their antioxidant capabilities, indicating that this compound might exhibit protective effects against oxidative stress .
  • Anti-inflammatory Effects : Related compounds have demonstrated anti-inflammatory activity, which could be relevant for this compound's potential therapeutic applications .

Case Studies and Research Findings

The following studies highlight the biological evaluation of related compounds that may inform the understanding of this compound:

  • Study on Antioxidant Activity : A series of β-diketones were synthesized and evaluated for their antioxidant potential using various assays. The results indicated significant antioxidant activity correlated with specific structural features, which may also apply to similar compounds like this compound .
  • Antimicrobial Evaluation : Research on E-chalcones revealed notable antimicrobial activity linked to structural components akin to those in this compound. This suggests a pathway for further exploration into its potential as an antimicrobial agent .

Summary of Findings

Biological ActivityRelated Compound Findings
AntimicrobialSimilar compounds show significant activity
AntioxidantRelated structures exhibit protective effects
Anti-inflammatoryAnalogous compounds demonstrate notable efficacy

Scientific Research Applications

Tyrosine Kinase Inhibition

One of the most notable applications of 2-Fluoro-4-(3-nitrophenyl)benzonitrile is its role as a tyrosine kinase inhibitor . Tyrosine kinases are critical in regulating various cellular functions, and their dysregulation is often implicated in cancer progression. The compound has shown potential in inhibiting specific tyrosine kinases associated with cancer, making it a candidate for developing anticancer therapies .

Anticancer Research

Recent studies have highlighted the compound's efficacy against various cancer types, including breast cancer and prostate cancer. The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, research indicates that derivatives of this compound can effectively disrupt signaling pathways that promote tumor growth .

Case Study 1: Inhibition of Urokinase-Type Plasminogen Activator

A study published in the Journal of Medicinal Chemistry demonstrated that this compound acts as a potent inhibitor of urokinase-type plasminogen activator (uPA), which plays a crucial role in tumor metastasis. The findings suggested that this compound could reduce metastatic potential in breast cancer models .

Case Study 2: Pharmaceutical Development

In pharmaceutical research, formulations containing this compound have been evaluated for their effectiveness in treating diseases such as psoriasis and restenosis. Clinical trials indicated promising results, with significant improvements observed in patients treated with compounds derived from this nitrile .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares 2-Fluoro-4-(3-nitrophenyl)benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, synthesis yields, spectral properties, and applications.

Substituent Variations and Electronic Effects

Table 1: Key Structural and Electronic Differences
Compound Name Substituent(s) Molecular Weight (g/mol) Key Electronic Features
This compound 2-F, 4-(3-NO₂-C₆H₄) 242.21 Strong electron-withdrawing (-NO₂, -CN)
2-Fluoro-3-(trifluoromethyl)benzonitrile 2-F, 3-CF₃ 189.11 Electron-withdrawing (-CF₃, -CN)
2-Fluoro-4-(4-fluorophenyl)benzonitrile 2-F, 4-(4-F-C₆H₄) 212.22 Moderate electron-withdrawing (-F, -CN)
2-Fluoro-4-(hexyloxy)benzonitrile (1q) 2-F, 4-(C₆H₁₃O) 219.27 Electron-donating (-OCH₂C₅H₁₁)
2-Fluoro-4-(tetrahydrofuran-2-yl)benzonitrile (40) 2-F, 4-(THF-2-yl) 217.22 Mixed electronic effects (ether linkage)

Key Observations :

  • The nitro group in the target compound enhances electrophilicity, making it reactive in nucleophilic aromatic substitution (NAS) or cross-coupling reactions .
  • Alkoxy substituents (e.g., hexyloxy in 1q) increase solubility in nonpolar solvents due to their electron-donating nature .

Key Observations :

  • Nickel-catalyzed coupling (e.g., for 1q ) achieves moderate yields, while palladium-based methods (e.g., for compound 40 ) show similar efficiency .
  • High-purity grades (≥95–99%) are standard for pharmaceutical intermediates .

Spectral and Physicochemical Properties

Table 3: Spectral Data and Stability
Compound Name ¹⁹F NMR Shift (δ, ppm) Stability/Storage Application
This compound Not reported Store in cool, dry place Medicinal chemistry intermediates
2-Fluoro-4-(tetrahydrofuran-2-yl)benzonitrile (40) -109.47 (CDCl₃) N/A Synthetic building block
2-Fluoro-4-(4-fluorophenyl)benzonitrile Not reported Store in cool, dry place High-purity APIs

Key Observations :

  • The ¹⁹F NMR shift of compound 40 (-109.47 ppm) reflects the electronic environment of the fluorine atom adjacent to the nitrile group .
  • Stability recommendations emphasize protection from moisture and heat, critical for nitro-containing compounds .

Commercial and Industrial Relevance

  • Cost : Derivatives like 2-Fluoro-3-(trifluoromethyl)benzonitrile are priced at ~¥4,800/g, reflecting their specialized synthesis .
  • Pharmaceutical Use : Nitro- and fluoro-substituted benzonitriles are intermediates in kinase inhibitors and agrochemicals .

Preparation Methods

Synthetic Route via 2-Fluoro-4-Nitrobenzonitrile Intermediate

A key intermediate in the synthesis is 2-fluoro-4-nitrobenzonitrile , which can be functionalized further to introduce the 3-nitrophenyl group. The preparation of this intermediate has been extensively studied and serves as a foundational step.

Method Summary:

  • Starting from 2-fluoro-4-nitroaniline, diazotization-bromination converts the amino group (-NH2) to bromine (-Br).
  • Subsequent cyanation in N-methyl-2-pyrrolidone (NMP) solvent introduces the nitrile group (-CN).
  • 2-Fluoro-4-nitroaniline itself is prepared by ammonolysis of 3,4-difluoronitrobenzene.

Key Advantages:

  • Mild reaction conditions.
  • Low toxicity of most raw materials.
  • High purity of final product (≥99.0% by HPLC).
  • Cost-effective and scalable for industrial production.

Reaction Conditions Table:

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Ammonolysis of 3,4-difluoronitrobenzene Cuprous oxide catalyst, ammonia solution (25-29%) 120-130 18-20 >99 purity Pressure 1.2-1.8 MPa, direct water wash
Diazotization-Bromination 2-fluoro-4-nitroaniline, NaNO2, H2SO4 0-5 1-2 Not specified Molar ratio NH2:H2SO4 = 1:4-6
Cyanation Bromide intermediate, NMP solvent Not specified Not specified High purity Efficient conversion to nitrile

This method is detailed in a 2009 Chinese patent (CN101648890B), emphasizing the industrial applicability and environmental considerations of the reaction steps.

Fluorodenitration Using Potassium Fluoride (KF)

Another approach involves direct fluorodenitration, where a nitro group on a dinitrobenzonitrile substrate is replaced by fluorine using KF, sometimes with tetramethylammonium fluoride (TMAF) as a phase transfer catalyst.

Observations:

  • Partial conversion (~60%) with residual starting material.
  • Formation of by-products like 2,4-difluorobenzonitrile.
  • Lack of detailed reaction conditions and yields limits reproducibility.

This method, while conceptually straightforward, suffers from incomplete conversion and selectivity issues, making it less favorable for high-purity industrial synthesis.

Coupling Reactions for Biphenyl Formation

The final step to obtain this compound involves coupling the prepared 2-fluoro-4-nitrobenzonitrile with a 3-nitrophenyl moiety.

A reported procedure involves:

  • Using 3-fluoro-4-nitrophenol as a coupling partner with suitable base (K2CO3) in DMF solvent.
  • Heating at 80°C under air atmosphere for 10 hours.
  • Sequential addition of reagents to achieve complete reaction.

This approach is adapted from general aromatic substitution and coupling methodologies, ensuring the introduction of the nitrophenyl group in the meta position relative to the fluorine substituent.

Detailed Reaction Data and Comparative Analysis

Preparation Step Starting Material Reagents/Catalysts Solvent Temp (°C) Time (h) Yield (%) Purity (%) Notes
Ammonolysis 3,4-difluoronitrobenzene Cuprous oxide Ammonia solution 120-130 18-20 High >99 (GC) Industrial scale, direct water wash
Diazotization-Bromination 2-fluoro-4-nitroaniline NaNO2, H2SO4 Concentrated H2SO4 0-5 1-2 Not specified Not specified Molar ratio NH2:H2SO4 = 1:4-6
Cyanation 2-fluoro-4-bromonitrobenzene NMP, cyanide source NMP Not specified Not specified High ≥99 (HPLC) Efficient conversion
Coupling with 3-nitrophenyl 3-fluoro-4-nitrophenol K2CO3 DMF 80 10 Not specified Not specified Sequential addition, air atmosphere
Fluorodenitration (alternative) 2,4-dinitrobenzonitrile KF, TMAF (phase transfer catalyst) Not specified Not specified Not specified ~60 Not specified Incomplete conversion, by-products

Research Findings and Industrial Relevance

  • The ammonolysis-cyanation-diazotization pathway is the most documented and industrially viable route for synthesizing 2-fluoro-4-nitrobenzonitrile, a key precursor to this compound.
  • The subsequent coupling to install the 3-nitrophenyl group typically employs nucleophilic aromatic substitution or cross-coupling strategies under mild conditions, ensuring high regioselectivity.
  • Alternative fluorodenitration methods, while conceptually simpler, suffer from low conversion and selectivity, limiting their practical application.
  • The use of low-toxicity reagents and mild conditions in the preferred methods aligns with green chemistry principles, reducing environmental and safety concerns in production.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-fluoro-4-(3-nitrophenyl)benzonitrile, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a Suzuki-Miyaura coupling between a fluorinated benzonitrile boronic ester and a nitro-substituted aryl halide. Adjust catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) to improve yield .

  • Step 2 : Alternatively, perform nitration on 2-fluoro-4-phenylbenzonitrile using HNO₃/H₂SO₄. Monitor temperature (0–5°C) to minimize byproducts like over-nitrated derivatives .

  • Optimization : Use TLC or HPLC to track reaction progress. Purify via column chromatography (silica gel, hexane/EtOAc gradient). Typical yields range from 60–75% .

    • Data Table : Comparison of Synthetic Routes
MethodCatalyst/ReagentsYield (%)Purity (HPLC)Reference
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃71>98%
Direct NitrationHNO₃/H₂SO₄6595%

Q. How can structural characterization of this compound be performed using spectroscopic techniques?

  • Methodology :

  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra. For example, the nitrile group (C≡N) shows a singlet at ~110 ppm in 13C^{13}C NMR, while the fluorine atom exhibits coupling in 1H^1H NMR (e.g., δ 7.5–8.0 ppm for aromatic protons) .
  • IR : Identify C≡N stretching at ~2227 cm1^{-1} and NO2_2 asymmetric stretching at ~1520 cm1^{-1} .
  • Mass Spec : Look for molecular ion peaks at m/z 256 (M+^+) and fragmentation patterns (e.g., loss of NO2_2 group at m/z 210) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

  • Methodology :

  • Single-Crystal X-ray Diffraction : Use SHELXL for refinement . Key parameters:

  • Space group: P21/c2_1/c (common for similar benzonitriles).

  • Bond length analysis: C-F (1.34 Å), C≡N (1.16 Å), and nitro group geometry (O-N-O angle ~125°) .

  • Electron Density Maps : Identify potential disorder in nitro or fluorine positions. Apply TWINABS for twin correction if needed .

    • Contradiction Note : Discrepancies in nitro group planarity (e.g., torsional angles ±5°) may arise from crystal packing vs. gas-phase DFT calculations .

Q. What computational strategies predict the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set. Calculate Fukui indices to identify electrophilic sites (e.g., nitrile carbon vs. nitro-substituted ring) .

  • Solvent Effects : Simulate DMF or THF interactions using PCM models. Polar solvents stabilize transition states in SNAr reactions .

  • Reaxys Database : Cross-reference predicted reactivities with experimental data for analogous compounds (e.g., 3,5-dichloro-4-fluorobenzonitrile) .

    • Data Table : Fukui Reactivity Indices (Arbitrary Units)
Siteff^- (Nucleophilic)f+f^+ (Electrophilic)
Nitrile Carbon0.120.85
Nitro-Phenyl Ring0.450.30

Q. How can contradictory spectroscopic data (e.g., IR vs. Raman) be reconciled for this compound?

  • Methodology :

  • Vibrational Mode Analysis : Compare experimental IR (e.g., NIST data ) and Raman spectra. Assign peaks using VEDA software to distinguish C-F (Raman-active) vs. NO2_2 (IR-active) modes .
  • Temperature Effects : Record spectra at low temperatures (e.g., 77 K) to reduce thermal broadening. For example, C≡N stretching in IR may split into multiple peaks due to crystal lattice vibrations .

Methodological Notes

  • SHELX Refinement : Always check for residual electron density (>0.3 eÅ3^{-3}) near electronegative groups (F, NO2_2) to avoid over-interpretation .
  • Controlled Nitration : Use excess H2_2SO4_4 to prevent di-nitration; monitor with inline FTIR for real-time feedback .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-4-(3-nitrophenyl)benzonitrile
Reactant of Route 2
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2-Fluoro-4-(3-nitrophenyl)benzonitrile

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